molecular formula C23H31N5O2 B2436525 8-((3,5-dimethylpiperidin-1-yl)methyl)-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 851938-17-5

8-((3,5-dimethylpiperidin-1-yl)methyl)-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B2436525
CAS RN: 851938-17-5
M. Wt: 409.534
InChI Key: VBJCGGSVJKDKAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-((3,5-dimethylpiperidin-1-yl)methyl)-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C23H31N5O2 and its molecular weight is 409.534. The purity is usually 95%.
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Scientific Research Applications

Psychotropic Potential

Research on arylpiperazine derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones, including compounds structurally similar to the one , has identified potential psychotropic activity. These derivatives demonstrate affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors, indicating anxiolytic and antidepressant properties. This opens avenues for the design of new 5-HT ligands with a preserved π electron system and lower molecular weight, potentially useful in the treatment of mental health disorders (Chłoń-Rzepa et al., 2013).

Neurodegenerative Disease Treatment

In the context of neurodegenerative diseases, derivatives of purine-2,6-dione have been investigated for their multitarget drug potential. Specifically, 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones have been evaluated for their adenosine receptor antagonistic properties and monoamine oxidase inhibition. These compounds, acting on multiple relevant targets, are expected to offer advantages over single-target therapeutics in treating neurodegenerative diseases (Brunschweiger et al., 2014).

Cytotoxic Activity

A series of carboxamide derivatives of benzo[b][1,6]naphthyridines, including 1,3-dimethyl-3,7-dihydro-purine-2,6-dione analogs, have shown significant cytotoxic activities against various cancer cell lines. Such compounds, with IC50 values less than 10 nM in certain cases, present a promising lead for the development of new anticancer therapies (Deady et al., 2003).

Antirhinovirus Activity

The exploration of 8-substituted analogs of 6-(dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine has led to the identification of compounds with significant activity against rhinovirus type 1B. This suggests potential therapeutic applications for the treatment or prevention of common cold symptoms caused by rhinoviruses (Kelley et al., 1991).

Analgesic and Anti-inflammatory Properties

New 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with terminal carboxylic, ester, or amide moieties have been identified to possess significant analgesic and anti-inflammatory effects. Such compounds, more active than acetylic acid in experimental models, represent a novel class of analgesic and anti-inflammatory agents, highlighting the therapeutic potential of purine derivatives in pain and inflammation management (Zygmunt et al., 2015).

properties

IUPAC Name

8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-[(2-methylphenyl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O2/c1-15-10-16(2)12-27(11-15)14-19-24-21-20(22(29)26(5)23(30)25(21)4)28(19)13-18-9-7-6-8-17(18)3/h6-9,15-16H,10-14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBJCGGSVJKDKAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CC2=NC3=C(N2CC4=CC=CC=C4C)C(=O)N(C(=O)N3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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